H-Gly-Gly-AMC
Overview
Description
It is widely used in biochemical assays to evaluate protease activity, particularly in bacterial proteases such as those from Pseudomonas aeruginosa and Staphylococcus aureus . The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.
Scientific Research Applications
Gly-Gly-AMC has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic assays to study the kinetics and specificity of proteases.
Biology: Employed in cell-based assays to evaluate the activity of intracellular proteases and to study protein degradation pathways.
Medicine: Utilized in diagnostic assays to detect bacterial infections by measuring the activity of bacterial proteases.
Industry: Applied in quality control processes to monitor protease activity in various industrial products.
Mechanism of Action
Target of Action
H-Gly-Gly-AMC, also known as Gly-Gly-AMC, is primarily used as a fluorogenic substrate for detecting the activity of bacterial proteases from Pseudomonas aeruginosa and Staphylococcus aureus . It is also used in thrombin generation assays to monitor the rate of thrombin generation .
Mode of Action
The compound works by releasing AMC (7-amino-4-methylcoumarin), a fluorophore that generates a signal when excited at 390 nm light, producing measured fluorescence at approximately 460 nm . This fluorescence can be used to quantify the protease activity .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the proteolytic pathway. The compound serves as a substrate for bacterial proteases, which cleave the peptide bond to release the AMC fluorophore . The fluorescence signal generated provides a measure of the protease activity, indicating the level of bacterial infection.
Result of Action
The cleavage of this compound by bacterial proteases and the subsequent release of the AMC fluorophore result in a fluorescence signal. This signal can be quantified to determine the level of protease activity, providing a measure of bacterial infection severity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored at -20℃, protected from light and moisture . The temperature for transportation should be between 4-25℃ for up to 3 weeks . These conditions ensure the stability of the compound and its efficacy in detecting protease activity.
Future Directions
Biochemical Analysis
Biochemical Properties
H-Gly-Gly-AMC plays a significant role in biochemical reactions, particularly in the monitoring of thrombin generation . It interacts with enzymes such as thrombin and bacterial proteases from P. aeruginosa and S. aureus . The nature of these interactions involves the enzymatic cleavage of this compound, leading to the release of AMC and the generation of a fluorescence signal .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in monitoring thrombin generation . Thrombin is a key enzyme in the coagulation cascade, influencing cell function by impacting cell signaling pathways and cellular metabolism . The use of this compound allows for the continuous measurement of thrombin activity, providing valuable insights into cellular responses to various conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes, leading to its cleavage and the release of AMC . This process allows for the continuous monitoring of enzyme activity, such as thrombin generation . The binding interactions between this compound and these enzymes result in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the thrombin generation curve, when monitored using this compound, can sometimes have two peaks, indicating a temporal change in the effects of this compound .
Metabolic Pathways
This compound is involved in the thrombin generation pathway . It interacts with thrombin, an enzyme that plays a crucial role in the coagulation cascade
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-AMC typically involves the coupling of Glycyl-Glycine with 7-amido-4-methylcoumarin. The process begins with the protection of the amino groups of Glycyl-Glycine to prevent unwanted side reactions. This is followed by the activation of the carboxyl group, which is then coupled with 7-amido-4-methylcoumarin under controlled conditions. The protective groups are subsequently removed to yield the final product .
Industrial Production Methods: Industrial production of Gly-Gly-AMC follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Gly-Gly-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin results in the release of a fluorescent signal .
Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific proteases and are conducted under physiological conditions (pH 7.4, 37°C). The reactions can be monitored using fluorescence spectroscopy to measure the release of 7-amido-4-methylcoumarin .
Major Products Formed: The major product formed from the hydrolysis of Gly-Gly-AMC is 7-amido-4-methylcoumarin, which emits a fluorescent signal upon release. This property is utilized in various biochemical assays to quantify protease activity .
Comparison with Similar Compounds
- Z-Gly-Gly-Arg-AMC
- Z-Gly-Gly-Leu-AMC
- Gly-Gly-Leu-AMC
Comparison: Gly-Gly-AMC is unique in its specificity for certain bacterial proteases, making it particularly useful in diagnostic assays for bacterial infections. Compared to other similar compounds, Gly-Gly-AMC has a distinct substrate sequence that allows for selective hydrolysis by specific proteases. This specificity enhances its utility in research and diagnostic applications .
Properties
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLILQIZVFKNJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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